

# Spectroscopic Profile of 3-Bromo-4-chlorotoluene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-chlorotoluene

Cat. No.: B123713

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-4-chlorotoluene** (CAS No. 57310-39-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. These predictions, combined with detailed experimental protocols, offer a valuable resource for the identification, characterization, and utilization of this compound in research and development.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-4-chlorotoluene**. These predictions are derived from established principles of spectroscopy and by comparative analysis of isomers and related molecules.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 3-Bromo-4-chlorotoluene

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	Doublet	1H	H-2
~ 7.3 - 7.4	Doublet of Doublets	1H	H-6
~ 7.1 - 7.2	Doublet	1H	H-5
~ 2.3 - 2.4	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3-Bromo-4-chlorotoluene**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 138 - 140	C-1
~ 133 - 135	C-3
~ 131 - 133	C-4
~ 130 - 132	C-5
~ 128 - 130	C-6
~ 125 - 127	C-2
~ 20 - 22	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Predicted IR Absorption Bands for 3-Bromo-4-chlorotoluene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	C-H stretch (aromatic)
~ 2950 - 2850	Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
~ 1600 - 1450	Strong, multiple bands	C=C stretch (aromatic ring)
~ 1200 - 1000	Strong	C-Br stretch
~ 850 - 750	Strong	C-Cl stretch
~ 900 - 800	Strong	C-H bend (out-of-plane, aromatic)

Sample phase: Liquid film.

**Table 4: Predicted Mass Spectrometry Data for 3-Bromo-4-chlorotoluene**

m/z	Relative Intensity (%)	Assignment
204/206/208	High	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for Br and Cl)
125/127	Moderate	[M - Br] <sup>+</sup>
90	Moderate	[M - Br - Cl] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like **3-Bromo-4-chlorotoluene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

## $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-4-chlorotoluene** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Data Acquisition for  $^1\text{H}$  NMR:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **3-Bromo-4-chlorotoluene** is a liquid at room temperature, the neat liquid can be analyzed directly.<sup>[1]</sup> Place a small drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.<sup>[1][2]</sup>
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample-loaded salt plates in the sample holder.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

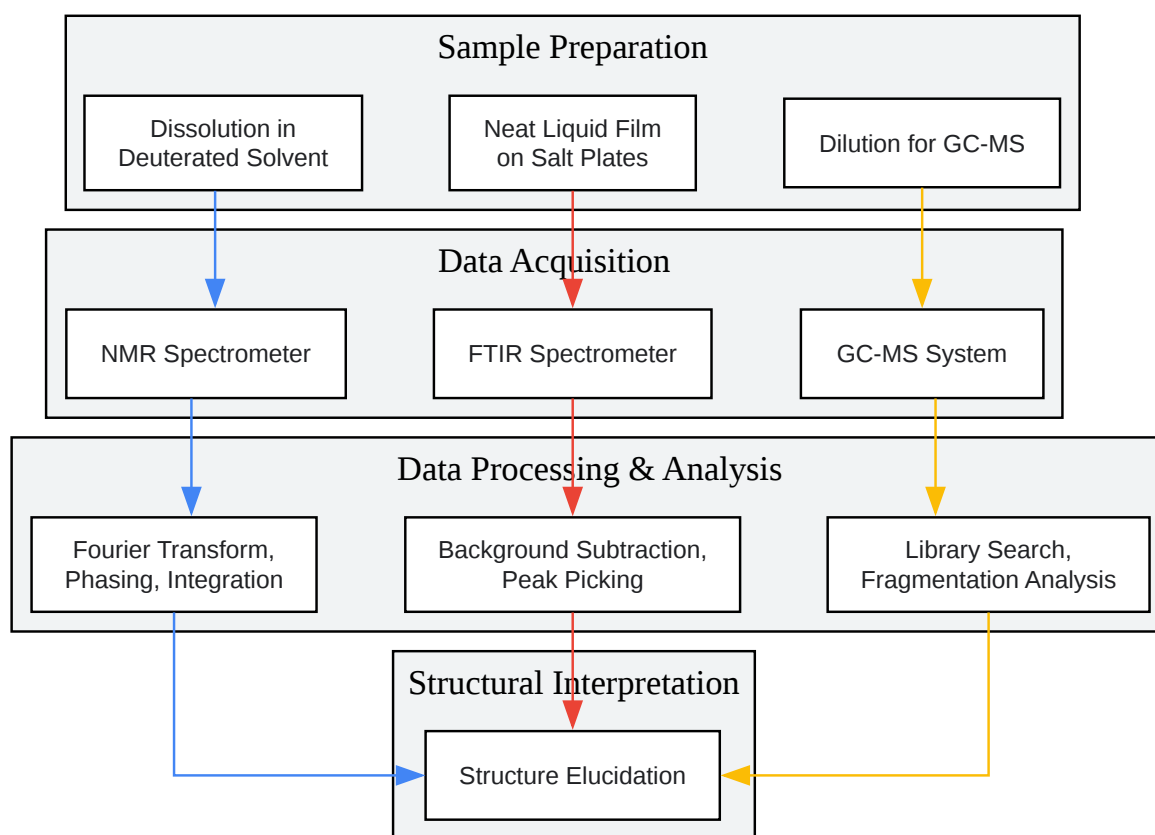
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **3-Bromo-4-chlorotoluene**, direct injection or introduction via Gas Chromatography (GC-MS) is suitable. For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Employ a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.
- Data Acquisition:
  - If using GC-MS, the sample is first vaporized and separated on a GC column.
  - The separated components then enter the ion source.
  - In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - A mass spectrum is recorded, plotting ion intensity versus  $m/z$ .

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution, particularly for bromine and chlorine, is a key feature for structural confirmation.

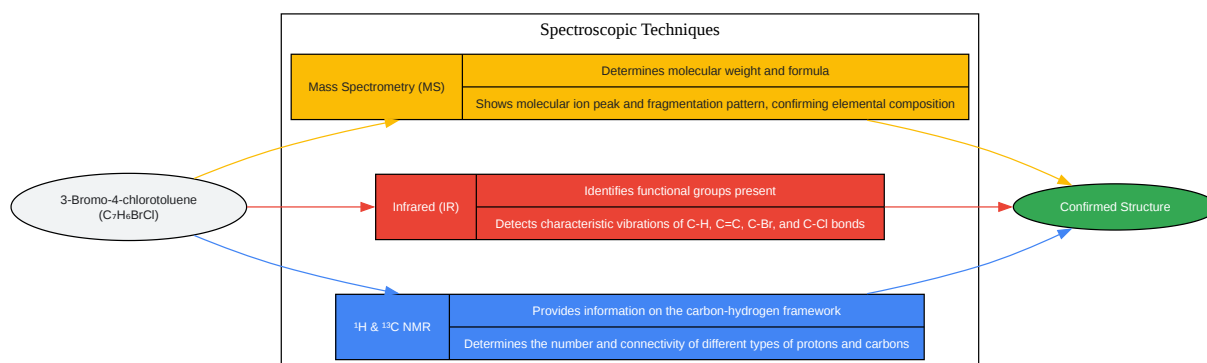
## Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques in structure elucidation.



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General workflow for spectroscopic analysis of a chemical compound.



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Synergy of spectroscopic techniques for structural elucidation.

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## References

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